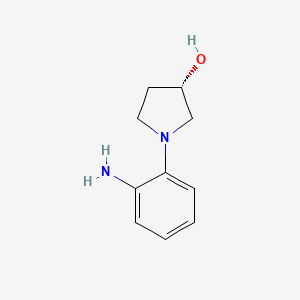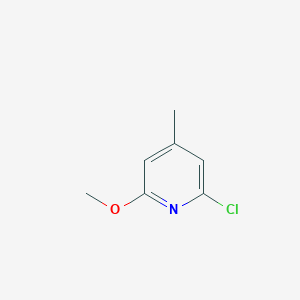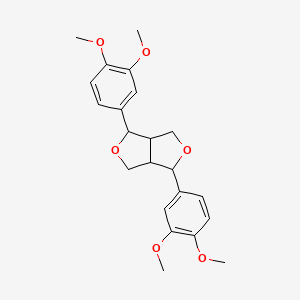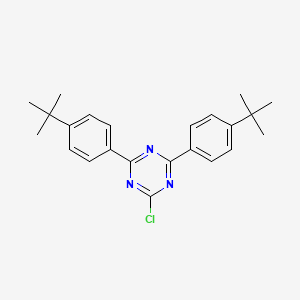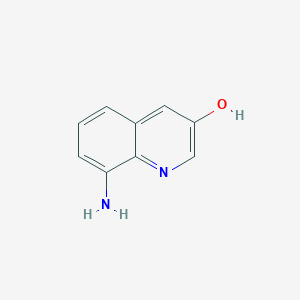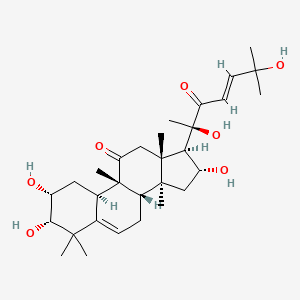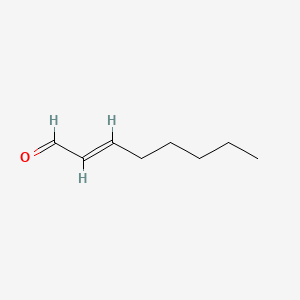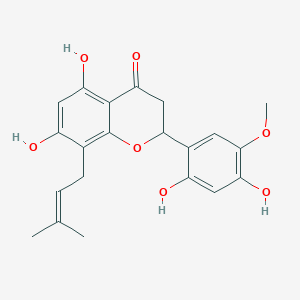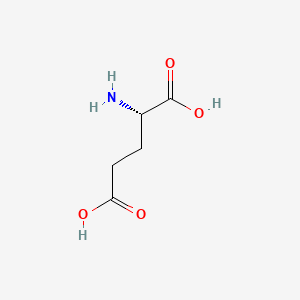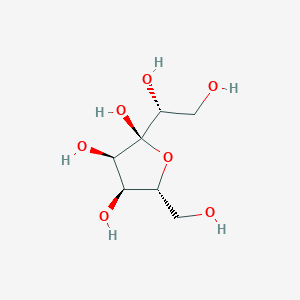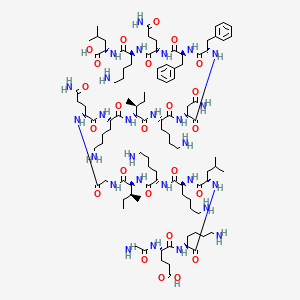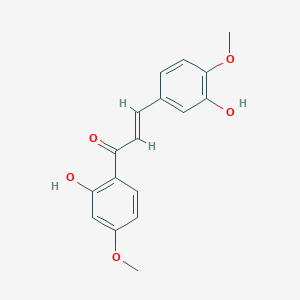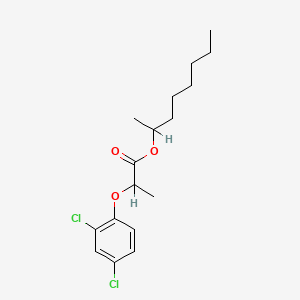
Isooctyl 2-(2,4-dichlorophenoxy)propionate
Vue d'ensemble
Description
Isooctyl 2-(2,4-dichlorophenoxy)propionate, also known as dichlorprop-isoctyl, is a derivative of dichlorprop . It is used as a herbicide and plant growth regulator . The IUPAC name for this compound is iso-octyl (2RS)-2-(2,4-dichlorophenoxy)propionate .
Molecular Structure Analysis
The molecular formula of Isooctyl 2-(2,4-dichlorophenoxy)propionate is C17H24Cl2O3 . The InChI representation of the molecule isInChI=1S/C17H24Cl2O3/c1-4-5-6-7-8-12(2)21-17(20)13(3)22-16-10-9-14(18)11-15(16)19/h9-13H,4-8H2,1-3H3 . The Canonical SMILES representation is CCCCCCC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl . Physical And Chemical Properties Analysis
The molecular weight of Isooctyl 2-(2,4-dichlorophenoxy)propionate is 347.3 g/mol . It has a XLogP3 value of 7.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 10 rotatable bonds . The topological polar surface area is 35.5 Ų .Applications De Recherche Scientifique
Herbicide Analysis and Risk Assessment
Isooctyl 2-(2,4-dichlorophenoxy)propionate, as a derivative of 2,4-dichlorophenoxy acetic acid (2,4-D), is widely used in herbicides. Zheng, Liu, and Hu (2020) have developed a method to analyze residues of 2,4-D isooctyl ester, among other compounds, in corn and soybeans using high-performance liquid chromatography-tandem mass spectrometry. This method aims to improve analysis accuracy and reduce under-reporting of residues. The research found low health risks to consumers based on the risk quotients measured (Zheng, Liu, & Hu, 2020).
Biodegradation and Environmental Impact
Wu et al. (2017) researched the rapid biodegradation of 2,4-dichlorophenoxyacetic acid by Cupriavidus gilardii T-1, a bacterial strain isolated from soybean field soil. This strain showed potential for the bioremediation of environments contaminated with phenoxyalkanoic acid herbicides, including isooctyl 2-(2,4-dichlorophenoxy)propionate (Wu et al., 2017).
Adsorption and Removal from Water
Kamaraj et al. (2018) investigated the adsorption of hazardous 2-(2-methyl-4-chlorophenoxy) propionic acid (MCPP) from water using electrochemically synthesized zinc hydroxide. This research is relevant as it provides insights into the methods for removing substances similar to isooctyl 2-(2,4-dichlorophenoxy)propionate from water, thereby mitigating environmental pollution (Kamaraj et al., 2018).
Environmental Distribution and Transfer
Namor et al. (2005) studied the distribution of chlorophenoxy acids, including isooctyl 2-(2,4-dichlorophenoxy)propionate, in water and non-aqueous media. This research helps understand the environmental behavior of such herbicides and informs the development of strategies to manage their environmental impact (Namor et al., 2005).
Mécanisme D'action
Propriétés
IUPAC Name |
octan-2-yl 2-(2,4-dichlorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2O3/c1-4-5-6-7-8-12(2)21-17(20)13(3)22-16-10-9-14(18)11-15(16)19/h9-13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRUQMZZBOQUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorprop isooctyl ester | |
CAS RN |
28631-35-8 | |
| Record name | Dichlorprop-isoctyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





